Chemical Profiling and Stability Kinetics of 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine
Chemical Profiling and Stability Kinetics of 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine
A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting lead compounds. 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine is a highly versatile intermediate featuring a nucleophilic primary aliphatic amine and an electrophilic aryl chloride anchored to a heteroaromatic thiazole core. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and degradation kinetics, culminating in field-proven, self-validating experimental protocols designed for rigorous pharmaceutical development.
Physicochemical Profiling
Understanding the baseline quantitative metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The compound is predominantly utilized as a hydrochloride salt to prevent atmospheric degradation of the free base1[1].
Table 1: Quantitative Physicochemical Properties
| Parameter | Specification / Value |
| Chemical Name | 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine |
| CAS Registry Number | 915924-00-4 (Free Base) / 1185132-75-5 (HCl Salt) |
| Molecular Formula | C6H9ClN2S (Free Base) / C6H10Cl2N2S (HCl Salt) |
| Molecular Weight | 176.67 g/mol (Free Base) / 213.12 g/mol (HCl Salt) |
| Estimated pKa (Amine) | ~9.0 – 9.5 (Aliphatic primary amine) |
| Physical State | Crystalline Solid (as Hydrochloride salt) |
| Key Structural Motifs | Primary aliphatic amine, 1,3-thiazole ring, C5-aryl chloride |
Chemical Reactivity & Mechanistic Pathways
The utility of 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine stems from its orthogonal reactivity profile, allowing chemists to selectively functionalize either end of the molecule.
-
The Primary Amine (Nucleophilic Axis): Unlike 2-aminothiazoles, where the amine lone pair is delocalized into the electron-deficient heteroaromatic ring (drastically lowering its pKa and nucleophilicity), the ethanamine appendage in this compound is separated from the thiazole core by a two-carbon aliphatic spacer. This isolation preserves the standard nucleophilicity of a primary alkyl amine, making it an excellent substrate for amide couplings, reductive aminations, and sulfonamide formations.
-
The Thiazole Core & C5-Chloro Substituent (Electrophilic Axis): The 1,3-thiazole ring is a π-electron deficient system, yet the C5 position remains the most relatively electron-rich carbon on the ring. The presence of the C5-chloro substituent enables transition-metal-catalyzed cross-coupling reactions. However, because the C5-position is less electron-deficient than the C2-position, the oxidative addition of palladium into the C(sp2)-Cl bond is kinetically slower. This necessitates the use of highly active palladium pre-catalysts paired with electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos or RuPhos) to lower the activation energy barrier.
Figure 1: Chemical reactivity map and degradation pathways of the bifunctional building block.
Stability & Degradation Kinetics
Ensuring the integrity of this compound during storage and high-throughput screening requires a deep understanding of its degradation pathways.
-
Oxidative Degradation in Solution: Thiazole rings are highly susceptible to S-oxidation. When stored in dimethyl sulfoxide (DMSO) solutions—a standard practice for screening libraries—the sulfur atom can be oxidized to form thiazole S-oxides or S-dioxides, particularly at room temperature or under light exposure 2[2]. DMSO acts as a mild oxidant, facilitating this process over time and potentially compromising assay results[2].
-
Photostability & Photo-oxygenation: Thiazole-containing compounds can undergo photo-oxygenation when exposed to UV/Vis light in the presence of ambient oxygen. Mechanistically, this occurs via a[4+2] Diels-Alder cycloaddition with singlet oxygen (1Ag), forming an unstable endoperoxide intermediate that subsequently rearranges into ring-cleaved or highly oxidized degradation products 3[3].
-
Hydrolytic & Environmental Stability: While the fully conjugated thiazole ring itself exhibits ultrahigh chemical stability across a broad pH range 4[4], the primary amine of the free base is prone to absorbing atmospheric CO2 to form carbamates. Storage as the hydrochloride salt at -20°C under an inert argon atmosphere is mandatory for long-term preservation.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems , ensuring that every chemical transformation or analytical test contains an internal logic check to verify success.
Protocol 1: Amide Coupling via the Primary Amine
Causality: HATU is selected as the coupling reagent because it efficiently activates carboxylic acids while minimizing the epimerization of sensitive chiral centers. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.
-
Preparation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Activation: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to form the active OBt-ester.
-
Coupling: Add 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride (1.1 equiv). Stir for 2 hours at room temperature.
-
Self-Validation (QC): Perform LC-MS analysis of the crude reaction mixture. The disappearance of the amine starting material mass (m/z 177.0 [M+H]+) and the appearance of the target amide mass validates the completion of the coupling. A lack of epimerized byproducts in the UV chromatogram (254 nm) confirms the stereochemical integrity of the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position
Causality: Due to the relative electron richness of the C5 position compared to C2, oxidative addition is the rate-limiting step. Pd2(dba)3 provides a highly active Pd(0) source, while XPhos (a bulky, electron-rich biaryl phosphine) forces the reductive elimination step and stabilizes the catalytic intermediate.
-
Preparation: In a Schlenk flask, combine the thiazole intermediate (1.0 equiv), the target arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), and K3PO4 (3.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).
-
Reaction: Heat the mixture to 90°C under argon for 12 hours.
-
Self-Validation (QC): Monitor the reaction via LC-MS. The absence of the m/z 177.0 peak indicates successful activation of the C-Cl bond. If a des-chloro byproduct (m/z 143.0) is observed, it suggests premature protodeauration, indicating the need for stricter anaerobic conditions or drier solvents.
Protocol 3: ICH Q1A(R2) Compliant Stability Testing
Causality: To establish a formal re-test period or shelf-life for derivatives of this compound, stability testing must follow the International Council for Harmonisation (ICH) guidelines 5[5].
-
Long-Term Testing: Store three primary batches at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months, pulling samples at 0, 3, 6, 9, and 12 months[5].
-
Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months, pulling samples at 0, 3, and 6 months[5].
-
Self-Validation (Mass Balance): During LC-MS/MS endpoint analysis, use a mass balance approach. The sum of the parent API peak area and all degradant peak areas (corrected for relative response factors) must equal 100% ± 2% of the initial API peak area. Specifically, monitor for a +16 Da mass shift, which is the definitive marker for S-oxidation.
Figure 2: ICH Q1A(R2) compliant stability testing and forced degradation analytical workflow.
References
1.[1] Screening Compounds P81826 - EvitaChem. EvitaChem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyILFg1OI7f1gVv-ZHBUqLhGE4NZXmqBuxELAg6RXoykalgmmO7S___0S6dU5E6aO7Jswu7ICqIPeknihPqK99e1pWZBP7wP1kE4kGDJgqMW4CQESocZPNixJcdmdbFq7rJZQ6IplOC3tX0C00MgogPIKf7WJ1] 2.[2] Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcLbGAVBT9DrmqgzY0KsZM9BCYo8qpeJuPY72DVmkgL1sBpnF8xGcJbnGIFkhPwUITTeF6QmyUp_CnDotL1bDhxmSAKL-TjC1AA3jU903bvikuLPpsqXyAJTS3fJiw0LJQgiBPSUuHKlKipZlI7K39F7NYIbA6CrPLkuTTYaIQXc4oE80qWy_saTBwsR9ViCzl9y8-Nj4fuzJN2Gm1cFLSCVTSLffQw==] 3.[5] Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. ICH/EMA Regulatory Guidelines.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFISPShxTUFhLkydfqlh4cdeuA-xVvXiSJNh1td-1SLqutjfPWwiatNlMhQkkYLb57Cb3AlJ_KFEcHku83687chwrmuy0rJ4AayWmg7bCNnaiC94u6NcjA_gDESoP894-MWxb6-i0hGaA==] 4.[4] In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGmzaeMVBAJ3pOUp5MU4qxegX98PvPD9ssAWpq4zuNq7C1fdLn8vqM38KbDqxntMLnOuj7hN7FAu9di0O6wchYZitFOr6R9BBajWFYQtrGFY9cTVmVK-ZxOmD8PEwJUZbEOQ=] 5.[3] Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid / Elsevier B.V.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjdO1XAszvq1PqlL5voCAcqyOuibd60Y0Q5Hdlem109N4VvR1duqpX9-NAgwvuoOL7gYZ_kCLrHrgxfhYCJDOz-SlzRsHJvAVAjv_LbWjLkVgR5Y2ZWZ5BBqQ2uZjZZp4701ZPSSj4REzGfLNnwreKpx7nGv2DbKDFdbU8ULGCdh7aHsAoKO9aRKhdO5qvg5Q90yilLj5cmUITEgAcE0Da5kc39YIC8g=]
